molecular formula C27H24N2O3 B14100149 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

Cat. No.: B14100149
M. Wt: 424.5 g/mol
InChI Key: PZMVTSSBKKXHDE-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide is a complex organic compound that features a quinoline and xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C27H24N2O3/c1-16-13-19-15-18(26(30)29-22(19)14-17(16)2)11-12-28-27(31)25-20-7-3-5-9-23(20)32-24-10-6-4-8-21(24)25/h3-10,13-15,25H,11-12H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

PZMVTSSBKKXHDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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